molecular formula C12H8ClN3O2 B12721315 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- CAS No. 119584-91-7

4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-

Cat. No.: B12721315
CAS No.: 119584-91-7
M. Wt: 261.66 g/mol
InChI Key: GCWCIZVNKDITPK-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a synthetic organic compound that belongs to the benzopyran family This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a chlorinated benzopyran derivative and a triazole precursor. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Addition: The triazole ring can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for drug development. Studies focus on its efficacy, safety, and pharmacokinetics.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring and chloro group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

When compared to other similar compounds, 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- stands out due to its unique combination of functional groups. Similar compounds include:

    4H-1-Benzopyran-4-one: Lacks the chloro and triazole groups, resulting in different chemical and biological properties.

    6-Chloro-4H-1-benzopyran-4-one: Contains the chloro group but lacks the triazole group, leading to variations in its reactivity and applications.

    4H-1-Benzopyran-4-one, 2-methyl-:

Properties

CAS No.

119584-91-7

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

6-chloro-2-(1-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C12H8ClN3O2/c1-16-6-9(14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3

InChI Key

GCWCIZVNKDITPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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